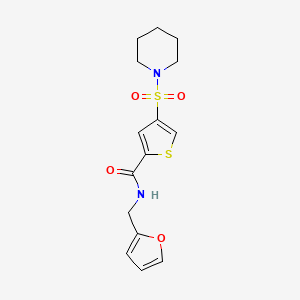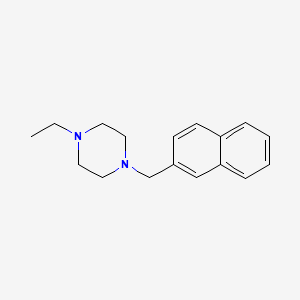![molecular formula C17H25NO4 B5193735 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid](/img/structure/B5193735.png)
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It has gained attention in the scientific community due to its potential benefits in muscle protein synthesis and athletic performance.
Wirkmechanismus
The exact mechanism of action of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid is not fully understood, but it is believed to work by increasing protein synthesis and reducing protein breakdown in muscle tissue. 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may also have anti-inflammatory properties, which could contribute to its ability to reduce muscle damage and improve recovery.
Biochemical and Physiological Effects:
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to increase muscle protein synthesis and reduce protein breakdown, leading to an increase in muscle mass and strength. Additionally, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to reduce markers of muscle damage and inflammation following intense exercise. 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may also have a positive effect on immune function and cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that the effects of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid may vary depending on the individual and the specific conditions of the experiment. Additionally, the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation may vary depending on the desired outcome.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid and its potential benefits. One area of interest is the use of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid in combination with other supplements or interventions to enhance muscle growth and athletic performance. Additionally, further research is needed to determine the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation for various populations and conditions. Finally, more research is needed to explore the potential benefits of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid beyond muscle growth and athletic performance, such as its effects on immune function and cardiovascular health.
In conclusion, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid is a metabolite of leucine that has gained attention in the scientific community for its potential benefits in muscle protein synthesis and athletic performance. While the exact mechanism of action is not fully understood, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to increase muscle mass and strength, reduce muscle damage and inflammation, and improve recovery following intense exercise. Further research is needed to explore the optimal dosage and duration of 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation, as well as its potential benefits beyond muscle growth and athletic performance.
Synthesemethoden
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid can be synthesized through the oxidation of leucine using a variety of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of leucine with alpha-ketoglutarate and hydroxylamine to form 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been extensively studied for its potential benefits in muscle protein synthesis and athletic performance. Numerous studies have shown that 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid supplementation can increase muscle mass and strength in both trained and untrained individuals. Additionally, 2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid has been shown to reduce muscle damage and improve recovery following intense exercise.
Eigenschaften
IUPAC Name |
2-(4-hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-11-22-14-9-7-13(8-10-14)15(17(20)21)12-16(19)18-2/h7-10,15H,3-6,11-12H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXKMLNVLAQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)

![(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5193712.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetamide](/img/structure/B5193717.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193746.png)
![2-[4-(methoxycarbonyl)phenoxy]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5193752.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}propanamide](/img/structure/B5193763.png)